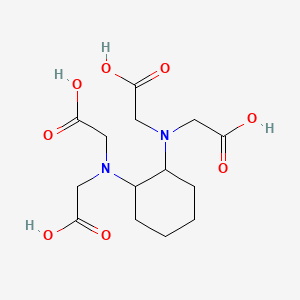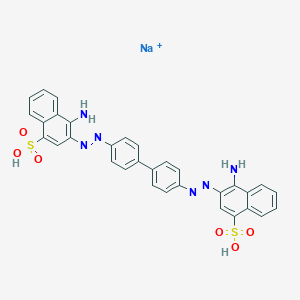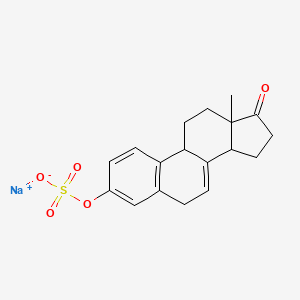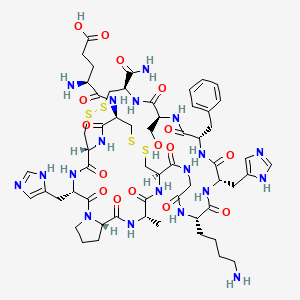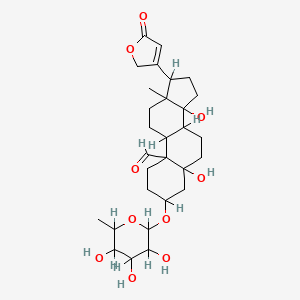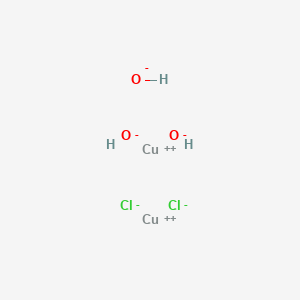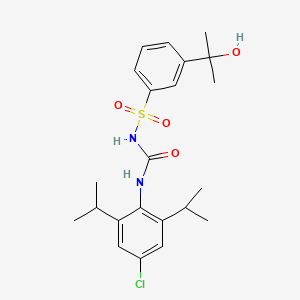
CP 424174
概述
描述
It inhibits the post-translational processing and secretion of interleukin-1 beta (IL-1β) in response to lipopolysaccharides (LPS) and adenosine triphosphate (ATP) in human monocytes . This compound is known for its potential in controlling inflammatory responses by targeting specific inflammasomes.
科学研究应用
CP 424174 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of cytokine release inhibition and to develop new anti-inflammatory agents.
Biology: this compound is used to investigate the role of IL-1β in various biological processes and diseases.
Medicine: The compound is explored for its potential therapeutic applications in treating inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
作用机制
Target of Action
CP 424174, also known as N-((4-Chloro-2,6-diisopropylphenyl)carbamoyl)-3-(2-hydroxypropan-2-yl)benzenesulfonamide, primarily targets the NLRP3 inflammasome and AIM2 inflammasome . These inflammasomes play a crucial role in the immune response by controlling the activation of caspase-1, which in turn regulates the maturation of pro-inflammatory cytokines like IL-1β .
Mode of Action
This compound acts as a reversible inhibitor against IL-1β processing with an IC50 of 210 nM . It inhibits the post-translational processing and secretion of IL-1β in response to stimuli like LPS and ATP in human monocytes . Specifically, it prevents the formation of mature IL-1β and indirectly inhibits NLRP3 .
Biochemical Pathways
The compound affects the IL-1β pathway . Under normal conditions, stimuli like LPS and ATP trigger the conversion of pro-IL-1β to its active form, IL-1β . This compound inhibits this process, thereby reducing the production of mature il-1β .
Result of Action
The primary result of this compound’s action is the inhibition of IL-1β production . By preventing the maturation of pro-IL-1β, the compound reduces the amount of active IL-1β released by immune cells . This can help control inflammation, as IL-1β is a key mediator of inflammatory responses .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of stimuli like LPS and ATP can trigger the process that the compound aims to inhibit . Additionally, the compound’s solubility can be affected by the solvent used, which can impact its bioavailability and efficacy . .
生化分析
Biochemical Properties
CP 424174 interacts with various enzymes and proteins in the cell. It inhibits ATP-induced proteolytic cleavage of pro-IL-1β, measured by secretion of the 17 kDa mature form of IL-1β, in LPS-primed human blood-derived monocytes when used at concentrations of 0.5 and 2.5 µM . This interaction with the IL-1β pathway suggests that this compound may have a significant role in biochemical reactions related to inflammation and immune response.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the production of IL-1β, a key cytokine involved in inflammatory responses . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in immune cells like monocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the IL-1β pathway. It inhibits the ATP-induced proteolytic cleavage of pro-IL-1β, blocking the formation of mature IL-1β . This suggests that this compound exerts its effects at the molecular level by binding to specific biomolecules involved in the IL-1β pathway, inhibiting enzyme activation, and causing changes in gene expression .
Metabolic Pathways
Given its role in inhibiting IL-1β production, it is likely that it interacts with enzymes or cofactors involved in the IL-1β pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of CP 424174 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 4-chloro-2,6-bis(1-methylethyl)aniline with appropriate reagents to form the core aromatic structure.
Introduction of the sulfonamide group: This step involves the reaction of the core structure with sulfonyl chloride derivatives under controlled conditions to introduce the sulfonamide group.
Final modifications:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: this compound can undergo substitution reactions, especially at the aromatic ring, where halogen atoms can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.
Major Products:
Oxidation products: Ketones and aldehydes.
Reduction products: Alcohols.
Substitution products: Various substituted aromatic compounds.
相似化合物的比较
CP 456773: Another cytokine release inhibitory drug that targets the same inflammasomes as CP 424174.
CP 724714: A compound with similar anti-inflammatory properties but different molecular targets.
PF 06273340:
Uniqueness of this compound: this compound is unique in its specific inhibition of IL-1β processing and secretion. Its ability to target both NLRP3 and AIM2 inflammasomes sets it apart from other similar compounds. Additionally, its high potency and selectivity make it a valuable tool in research and potential therapeutic applications .
属性
IUPAC Name |
1-[4-chloro-2,6-di(propan-2-yl)phenyl]-3-[3-(2-hydroxypropan-2-yl)phenyl]sulfonylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O4S/c1-13(2)18-11-16(23)12-19(14(3)4)20(18)24-21(26)25-30(28,29)17-9-7-8-15(10-17)22(5,6)27/h7-14,27H,1-6H3,(H2,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSBLSHMKVQWHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1NC(=O)NS(=O)(=O)C2=CC=CC(=C2)C(C)(C)O)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
